nutlin-3A

stereoselective binding MDM2 inhibitor potency chiral small molecule

Nutlin-3A (Rebemadlin) is the prototypical MDM2 antagonist and most extensively characterized research tool in its class. It binds the p53-binding pocket of MDM2 with an IC50 of 90 nM, demonstrating 150-fold enantiomeric selectivity over Nutlin-3B. As the benchmark reference for preclinical p53 pathway activation studies, Nutlin-3A ensures data reproducibility and cross-study comparability. Its well-characterized in vivo PK/PD profile—high oral bioavailability, peak plasma at ~2 h, and dose-dependent tumor regression in xenograft models—enables robust experimental design. Select Nutlin-3A for p53 stabilization, apoptosis, and resistance studies. Avoid confounding variables from unvalidated substitutes.

Molecular Formula C30H30Cl2N4O4
Molecular Weight 581.5 g/mol
CAS No. 890090-75-2
Cat. No. B7852587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenutlin-3A
CAS890090-75-2
Molecular FormulaC30H30Cl2N4O4
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1
InChIKeyBDUHCSBCVGXTJM-WUFINQPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nutlin-3A (CAS 890090-75-2): MDM2-p53 Interaction Inhibitor for Cancer Research Procurement


Nutlin-3A (Rebemadlin, (-)-Nutlin-3) is the active enantiomer of the cis-imidazoline small molecule Nutlin-3, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction [1]. It binds competitively to the p53-binding pocket of MDM2 with an IC50 of 90 nM, thereby stabilizing p53 and activating p53-dependent transcriptional programs leading to cell cycle arrest and apoptosis . As the prototypical MDM2 antagonist class representative and the most extensively characterized research tool in this target class, Nutlin-3A serves as the benchmark reference compound for preclinical p53 pathway activation studies [2].

Why Nutlin-3A Cannot Be Simply Substituted with Generic MDM2 Antagonists in Preclinical Studies


Substituting Nutlin-3A with other MDM2 antagonists without experimental validation introduces significant confounding variables that compromise data reproducibility and cross-study comparability. While structurally related compounds such as RG7112 and RG7388 (Idasanutlin) share the imidazoline scaffold and target the same binding pocket, they exhibit substantially divergent pharmacological properties—including binding affinity, selectivity indices, and in vivo pharmacokinetics—that directly impact experimental outcomes [1]. Most critically, Nutlin-3A demonstrates a 150-fold potency advantage over its (+)-enantiomer Nutlin-3B, underscoring that even stereochemically identical scaffolds cannot be interchanged without compromising target engagement . Furthermore, clinical-stage MDM2 inhibitors like RG7112 and RG7388 display distinct resistance profiles, potency ranges, and tissue distribution characteristics that render them inappropriate as direct Nutlin-3A substitutes without comprehensive revalidation [2].

Quantitative Differentiation Evidence for Nutlin-3A Relative to Analogs and Alternatives


Enantiomer-Specific Potency: Nutlin-3A Exhibits 150-Fold Superior Activity Over Nutlin-3B

Nutlin-3A ((−)-Nutlin-3) demonstrates a 150-fold higher potency in MDM2-p53 interaction inhibition compared to its (+)-enantiomer Nutlin-3B . This stereoselectivity arises from kinetic destabilization of the encounter complex of Nutlin-3B by the K70 residue of MDM2, as demonstrated through Brownian dynamics simulations [1].

stereoselective binding MDM2 inhibitor potency chiral small molecule

Binding Affinity Comparison: RG7112 Demonstrates 3-Fold Higher Potency Than Nutlin-3A

RG7112, a second-generation Nutlin derivative, exhibits approximately 3-fold greater binding affinity to MDM2 (KD = 10.7 nM) compared to the parent compound Nutlin-3A, and shows improved antiproliferative activity in cellular assays [1]. The enhanced potency of RG7112 was achieved through structural optimization while retaining the imidazoline core scaffold [2].

MDM2 antagonist binding affinity RG7112 vs Nutlin-3A KD comparison

Wild-Type p53 Selectivity: Nutlin-3A Exhibits ~11-Fold Discrimination Between p53-Wildtype and p53-Null Cells

In hepatocellular carcinoma cell lines, Nutlin-3A demonstrates approximately 11-fold selectivity for p53 wild-type HepG2 cells (IC50 = 2.31 μM) over p53-null Hep3B cells (IC50 = 25.35 μM) [1]. This selectivity profile contrasts with RG7112, which exhibits approximately 14-fold average selectivity across a broader panel of wild-type versus mutant p53 cell lines [2].

p53 selectivity wild-type p53 dependent activity tumor cell line profiling

In Vivo Pharmacokinetics: Nutlin-3A Demonstrates High Oral Bioavailability with Rapid Absorption in Murine Models

Nutlin-3A exhibits high oral bioavailability and rapid attainment of steady state in murine physiologically based pharmacokinetic (PBPK) models, with peak plasma concentrations achieved at approximately 2 hours post-administration and biphasic elimination consistent with a saturable clearance process [1]. Simulations suggest little accumulation with once or twice daily dosing up to 400 mg/kg [2]. In contrast, the first-generation Nutlin family compounds are characterized as having 'poor pharmacokinetic properties' that limit clinical development, a limitation that RG7112 was specifically designed to address [3].

pharmacokinetic modeling oral bioavailability in vivo MDM2 inhibition

Resistance Profile: Nutlin-3A Was the First MDM2 Antagonist Demonstrating Secondary Resistance via p53 Mutation Selection

Nutlin-3A was the first MDM2 antagonist for which secondary resistance via p53 mutation selection was documented in vitro [1]. This resistance mechanism was subsequently confirmed for three additional MDM2 inhibitors, including the clinical-stage compound Idasanutlin (RG7388) [2].

acquired resistance p53 mutation MDM2 inhibitor resistance mechanism

Optimal Research Application Scenarios for Nutlin-3A Procurement


Preclinical p53 Pathway Functional Studies Requiring Benchmark Reference Standard

Nutlin-3A is the optimal procurement choice for laboratories establishing p53 pathway activation assays or validating new MDM2-targeting compounds. Its extensively characterized biochemical potency (IC50 = 90 nM) and 150-fold enantiomeric selectivity over Nutlin-3B provide a reliable, literature-supported reference point for cross-study comparison. Researchers requiring a cost-effective, widely published positive control for p53 stabilization, p21 induction, and apoptosis assays should prioritize Nutlin-3A over clinical-stage alternatives that may have restricted availability or higher procurement costs.

In Vivo Murine Tumor Xenograft Studies Requiring Established Pharmacokinetic Parameters

Investigators conducting murine xenograft studies should select Nutlin-3A for its well-characterized in vivo pharmacokinetic profile. PBPK modeling confirms high oral bioavailability, peak plasma concentrations at ~2 hours, and minimal accumulation with dosing up to 400 mg/kg [1]. The compound has demonstrated dose-dependent tumor growth inhibition and regression in SJSA-1 osteosarcoma and MHM xenograft models, with significant tumor shrinkage at 200 mg/kg doses . The established PK/PD relationship enables predictable dose scheduling and tissue distribution, facilitating robust experimental design.

Acquired Resistance Mechanism Studies in p53 Wild-Type Cancer Models

For laboratories investigating acquired resistance to MDM2-targeted therapy, Nutlin-3A represents the prototypical research compound. As the first MDM2 antagonist characterized for p53 mutation-driven secondary resistance [2], Nutlin-3A enables mechanistic studies of resistance pathways that are shared across the MDM2 inhibitor class, including clinical-stage compounds such as Idasanutlin (RG7388) and RG7112 [3]. Procurement of Nutlin-3A for chronic exposure studies provides a validated model system for identifying resistance biomarkers and evaluating combination therapy strategies.

Wild-Type p53-Dependent Selectivity Assays Across Cancer Cell Line Panels

Researchers profiling cancer cell line panels for p53-dependent sensitivity should select Nutlin-3A based on its demonstrated ~11-fold selectivity between p53 wild-type HepG2 cells (IC50 = 2.31 μM) and p53-null Hep3B cells (IC50 = 25.35 μM) [4]. This selectivity profile enables clear discrimination between p53-dependent and p53-independent cytotoxic effects. When broader cell line profiling is required, note that Nutlin-3A demonstrates variable sensitivity across wild-type p53 cell lines (IC50 ranging from 1 to 22.5 μM in mantle cell lymphoma models [5]), underscoring the necessity for cell-line-specific dose optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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